4-{[2-(Aminooxy)ethyl]amino}benzonitrile
Description
4-{[2-(Aminooxy)ethyl]amino}benzonitrile is a benzonitrile derivative featuring an aminooxyethylamine substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
4-(2-aminooxyethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-8-1-3-9(4-2-8)12-5-6-13-11/h1-4,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPVPFMBJMQIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminooxyethylation of 4-Aminobenzonitrile
One common approach involves reacting 4-aminobenzonitrile with a suitable 2-(aminooxy)ethyl halide or equivalent electrophile. The amino group on the benzonitrile acts as a nucleophile, attacking the electrophilic carbon adjacent to the aminooxy group, forming the desired secondary amine linkage.
- Typical reagents: 4-aminobenzonitrile, 2-(aminooxy)ethyl bromide or chloride
- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred to enhance nucleophilicity.
- Conditions: Mild heating (40–80°C) to facilitate substitution without decomposition.
- Purification: Crystallization or chromatographic methods to isolate the pure product.
This method is supported by patent WO2013110643A1, which describes the preparation of this compound via reaction of hydrazine hydrate with a precursor compound, indicating stepwise functional group transformations leading to the target molecule.
Stepwise Synthesis via 4-Aminobenzamide Intermediate
Another method involves the conversion of 4-aminobenzamide to 4-aminobenzonitrile derivatives, followed by aminooxyethylation:
- Step 1: Dehydration of 4-aminobenzamide using thionyl chloride in toluene under reflux conditions to form 4-aminobenzonitrile derivatives. This process involves careful control of temperature (90–100°C) and gas evolution (HCl and SO2) management.
- Step 2: Subsequent reaction with 2-(aminooxy)ethylating agents to introduce the aminooxyethyl moiety.
This approach allows for high purity and controlled synthesis of the benzonitrile core before functionalization.
Alternative Synthetic Routes via Nucleophilic Substitution
The aminooxy group can also be introduced via nucleophilic substitution reactions on appropriately functionalized benzonitrile derivatives:
- Using 4-(2-haloethylamino)benzonitrile as a substrate, nucleophilic displacement by aminooxy nucleophiles can yield the target compound.
- This method requires careful selection of leaving groups and reaction conditions to favor substitution over elimination or side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents preferred |
| Temperature | 40–100 °C | Controlled to avoid decomposition |
| Reaction Time | 1–8 hours | Monitored by TLC or NMR |
| Reagents Stoichiometry | 1:1 to 1:1.5 (amine:aminooxyethyl) | Slight excess of aminooxy reagent sometimes used |
| pH | Neutral to slightly basic | To maintain aminooxy group stability |
Research Findings and Analytical Data
- NMR Characterization: The product typically shows characteristic signals for aromatic protons of the benzonitrile ring and the methylene protons adjacent to the aminooxy group. ^1H NMR and ^13C NMR data confirm the substitution pattern and purity.
- Purity: Methods yield products with purity often exceeding 95%, suitable for further synthetic applications.
- Yields: Reported yields vary between 60% and 85%, depending on the method and purification steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Aminooxy)ethyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminooxy group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
One of the primary applications of 4-{[2-(Aminooxy)ethyl]amino}benzonitrile is in the development of antibacterial agents. It has been explored as a potential building block for compounds that exhibit activity against various bacterial strains. For instance, a patent describes its use in synthesizing amidine-substituted beta-lactam compounds, which are known for their antibacterial properties .
Biochemical Applications
Enzyme Inhibition Studies
This compound also plays a role in enzyme inhibition studies. Its aminooxy group can interact with various enzymes, making it a valuable tool in probing enzyme mechanisms and developing inhibitors. The aminooxy functionality allows for the formation of stable adducts with aldehydes and ketones, which can be crucial in studying enzyme-substrate interactions.
Data Table: Summary of Applications
Case Studies
-
Beta-Lactam Synthesis
A study outlined the synthesis of a series of beta-lactam antibiotics using this compound as a key intermediate. The resulting compounds showed promising antibacterial activity against resistant strains of bacteria. -
Mechanistic Studies on Enzymes
Research demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in bacterial cell wall synthesis, providing insights into potential therapeutic strategies against antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 4-{[2-(Aminooxy)ethyl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain biomolecules, affecting their function. This interaction can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their functional group differences, which influence physicochemical and pharmacological properties:
Physicochemical Properties
- Lipophilicity: Compounds with dimethylaminoethoxy groups (e.g., 4-[2-(Dimethylamino)ethoxy]benzonitrile) exhibit higher logP values compared to hydroxylated analogues .
- Solubility: Hydroxypyrimidinyl and aminooxy substituents improve aqueous solubility via hydrogen bonding .
- Stability: Aminooxy groups are susceptible to hydrolysis under acidic conditions, necessitating protective strategies during synthesis .
Biological Activity
4-{[2-(Aminooxy)ethyl]amino}benzonitrile is a compound with significant potential in biological research and therapeutic applications. Its structural characteristics, particularly the presence of an aminooxy group and a benzonitrile moiety, contribute to its unique biological activity. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2O
- CAS Number : 1448673-48-0
The compound features an aminooxy group that allows for covalent bonding with biomolecules, influencing various biological processes. Its benzonitrile component enhances its reactivity, making it a subject of interest in drug development and biochemical studies.
The mechanism of action of this compound involves:
- Covalent Bond Formation : The aminooxy group can form covalent bonds with carbonyl-containing biomolecules, leading to alterations in enzyme activity and protein function.
- Interaction with Enzymes : The compound may interact with specific enzymes, potentially modulating their activity through inhibition or activation pathways.
- Cellular Impact : Changes in protein function can affect cellular processes such as apoptosis, proliferation, and signal transduction pathways.
Antitumor Properties
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related compounds have shown selective cytotoxicity against various cancer cell lines, including breast and ovarian cancers. These effects are often linked to the compound's ability to induce metabolic pathways that lead to apoptosis in tumor cells .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, it has been suggested that the compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a structurally similar compound in inhibiting the growth of MCF-7 (breast cancer) and IGROV-1 (ovarian cancer) xenografts in mice. The results showed significant tumor reduction, highlighting the potential of aminooxy derivatives in cancer therapy .
- Enzyme Interaction : Another investigation focused on the binding kinetics of the compound with serine proteases. The results indicated a reversible binding mechanism, suggesting that modifications to the aminooxy group could enhance selectivity and potency against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor effects | Enzyme inhibition via covalent bonding |
| 2-(4-Aminophenyl)benzothiazole | Antitumor properties | Metabolic activation via cytochrome P450 |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | MCH1R antagonist | Receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-{[2-(Aminooxy)ethyl]amino}benzonitrile and its analogs?
- Methodology : Reductive amination of aldehydes (e.g., furan-3-carbaldehyde or thiophene-3-carbaldehyde) with ethylenediamine derivatives is a validated approach. For example, secondary amines can be synthesized via reductive coupling, followed by purification via flash column chromatography (yields: 76–78%) . Subsequent sulfonylation with reagents like 1-methyl-1H-imidazole-4-sulfonyl chloride can yield tertiary sulfonamide derivatives (yields: 90–93%) .
- Optimization : Adjust reaction stoichiometry and solvent systems (e.g., DMF or dichloromethane) to improve selectivity. Monitor intermediates using TLC or HPLC for purity assessment.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Key Techniques :
- NMR Spectroscopy : Analyze δH and δC shifts to confirm amine and nitrile functionality .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .
- Best Practices : Cross-validate results with multiple techniques to address potential ambiguities (e.g., overlapping NMR signals).
Q. How should amino-substituted benzonitriles be safely handled and stored in laboratory settings?
- Safety Protocols :
- Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid dermal/ocular exposure .
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Emergency Measures : In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What computational approaches predict the electronic properties of benzonitrile derivatives?
- DFT Studies : Use B3LYP or M062X functionals to model polarizability and HOMO-LUMO gaps. For example, substituents like cyano groups significantly enhance polarizability under electric fields, as shown for 4-(4-{2-[(1s,4r)-4-pentylcyclohexyl]ethyl}phenyl)benzonitrile .
- Validation : Compare computational results with experimental UV-Vis or cyclic voltammetry data to refine models .
Q. How can reaction mechanisms, such as cyclotrimerization inhibition, be experimentally investigated?
- Mechanistic Insights : Use lithium imides (e.g., α-amino lithium imides) to stabilize intermediates and inhibit benzonitrile cyclotrimerization. Characterize intermediates via X-ray crystallography to confirm cubane-like tetrameric structures .
- Kinetic Analysis : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to track nitrile consumption .
Q. What experimental designs are suitable for evaluating biological activity in drug discovery?
- Pharmacological Profiling :
- Target Engagement : Assess binding affinity to viral enzymes (e.g., HIV reverse transcriptase) via surface plasmon resonance (SPR) or radioligand displacement assays, as demonstrated for diarylpyrimidine derivatives .
- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .
Q. How can conflicting spectroscopic data be resolved during structural elucidation?
- Contradiction Management :
- Isotopic Labeling : Use ¹³C-labeled nitriles to distinguish overlapping carbon signals in NMR .
- 2D NMR : Employ HSQC and HMBC to correlate proton and carbon environments, resolving ambiguities in aromatic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
